BenchChemオンラインストアへようこそ!

Thiobromadol

Analgesic Potency Opioid Pharmacology Preclinical Pain Models

Thiobromadol (C-8813, CAS 616898-54-5) is a unique μ-opioid receptor agonist with a novel chemical scaffold unrelated to morphine or fentanyl. It offers 591-fold greater potency than morphine and 3.4-fold over fentanyl, with dual μ/δ affinity and negligible κ activity. Its 17% potency advantage over BDPC makes it the optimal benchmark for SAR campaigns on the 4-(dimethylamino)cyclohexanol scaffold. Ideal for receptor-engagement studies, high-potency reference standards, and δ-modulation of μ-mediated effects. Not interchangeable with generic opioids.

Molecular Formula C20H26BrNOS
Molecular Weight 408.4 g/mol
CAS No. 616898-54-5
Cat. No. B142716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiobromadol
CAS616898-54-5
Synonymstrans-4-(4-Bromophenyl)-4-(dimethylamino)-1-[2-(2-thienyl)ethyl]cyclohexanol;  C 8813; 
Molecular FormulaC20H26BrNOS
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCN(C)C1(CCC(CC1)(CCC2=CC=CS2)O)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H26BrNOS/c1-22(2)20(16-5-7-17(21)8-6-16)13-11-19(23,12-14-20)10-9-18-4-3-15-24-18/h3-8,15,23H,9-14H2,1-2H3
InChIKeyXRDNIYBVNZLPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiobromadol (C-8813, CAS 616898-54-5): A Potent Synthetic μ‑Opioid Receptor Agonist with a Unique Chemical Scaffold


Thiobromadol (C-8813, CAS 616898-54-5) is a synthetic agonist of the μ‑opioid receptor (MOR) with a chemical structure that is not closely related to morphine, fentanyl, or any established opioid family [1]. The compound is the trans‑isomer of 4‑(4‑bromophenyl)‑4‑(dimethylamino)‑1‑[2‑(2‑thienyl)ethyl]cyclohexanol (C₂₀H₂₆BrNOS) and has been assigned the FDA Unique Ingredient Identifier (UNII) D343S4VX5G [2]. In preclinical studies, thiobromadol demonstrated antinociceptive potency far exceeding that of morphine and fentanyl, and it exhibits high‑affinity binding to both μ‑ and δ‑opioid receptors while lacking affinity for the κ‑opioid receptor [1].

Why Thiobromadol Cannot Be Replaced by Generic Opioid Analogs or Standard μ‑Agonists


Although thiobromadol is an opioid receptor agonist, its pharmacological profile is sharply differentiated from that of classical opioids such as morphine, fentanyl, and even close structural analogs like BDPC [1]. The compound possesses a novel chemical scaffold that is unrelated to the morphinan, phenylpiperidine, or benzimidazole families, and it exhibits a dual μ/δ‑opioid receptor agonism with negligible κ‑affinity—a profile that is uncommon among high‑potency analgesics [1]. These distinctions are not merely structural curiosities; they translate into quantifiable differences in antinociceptive potency and receptor‑binding selectivity that cannot be replicated by generic substitution. Consequently, for applications requiring precise receptor‑engagement fingerprints, comparative potency studies, or structure‑activity relationship (SAR) investigations, thiobromadol is not interchangeable with other in‑class compounds.

Quantitative Differentiation: Thiobromadol vs. Morphine, Fentanyl, and Structural Analogs


Thiobromadol Exhibits 591‑Fold Higher Potency than Morphine in Mouse Hot‑Plate Assay

In the mouse hot‑plate test, thiobromadol (C8813) produced an antinociceptive ED₅₀ of 11.5 µg/kg, which was 591 times more potent than morphine [1].

Analgesic Potency Opioid Pharmacology Preclinical Pain Models

Thiobromadol is 3.4‑Fold More Potent than Fentanyl in the Same Hot‑Plate Assay

Compared to fentanyl, a standard high‑potency opioid, thiobromadol was 3.4 times more potent in the mouse hot‑plate test, with an ED₅₀ of 11.5 µg/kg versus fentanyl's ED₅₀ of 39.1 µg/kg [1].

Opioid Potency Comparison Fentanyl Analogs High‑Potency Analgesics

Thiobromadol Demonstrates Superior Potency Over Its Closest Structural Analog, BDPC (504× vs. 591× Morphine)

In the same study, the related compound BDPC was found to have a potency of 504 times that of morphine, while thiobromadol (C8813) achieved 591 times [1]. This represents a 17% improvement in potency over BDPC.

Structure‑Activity Relationship Opioid Analog Comparison BDPC

Thiobromadol Exhibits High‑Affinity Dual μ/δ‑Opioid Receptor Agonism with Negligible κ‑Affinity

In receptor binding assays, thiobromadol displayed high affinity for the μ‑opioid receptor (Kᵢ = 1.37 nM) and the δ‑opioid receptor (Kᵢ = 3.24 nM), but no measurable affinity for the κ‑opioid receptor at 1 µM [1]. This dual μ/δ agonism profile is distinct from many standard opioids and may confer a unique pharmacological fingerprint.

Opioid Receptor Selectivity G Protein‑Coupled Receptors Safety Pharmacology

Recommended Research and Industrial Applications for Thiobromadol Based on Quantitative Evidence


High‑Potency Opioid Receptor Pharmacology Studies

Given its 591‑fold greater potency than morphine and 3.4‑fold greater potency than fentanyl in the hot‑plate assay [1], thiobromadol serves as an exceptional tool for probing μ‑opioid receptor signaling at extremely low concentrations. This high potency enables precise dose‑response studies while minimizing potential confounding factors from vehicle or off‑target effects.

Structure‑Activity Relationship (SAR) Analysis in Novel Opioid Scaffolds

The 17% potency advantage of thiobromadol over its closest structural analog BDPC (591× vs. 504× morphine) [1] makes it the optimal reference compound for SAR campaigns aimed at optimizing the 4‑(dimethylamino)cyclohexanol scaffold. Researchers can use thiobromadol as a benchmark to evaluate modifications that further enhance potency or alter receptor selectivity.

Dual μ/δ Opioid Receptor Agonist Research

Thiobromadol's high‑affinity binding to both μ‑ (Kᵢ = 1.37 nM) and δ‑opioid receptors (Kᵢ = 3.24 nM), coupled with negligible κ‑affinity [1], positions it as a valuable probe for investigating the interplay between μ‑ and δ‑receptor signaling. It is particularly useful for studies examining how δ‑receptor activation may modulate μ‑mediated respiratory depression or tolerance.

Reference Standard for Potency Calibration in Analgesic Screening Assays

The well‑characterized antinociceptive ED₅₀ values (hot‑plate: 11.5 µg/kg; writhing: 16.9 µg/kg) [1] allow thiobromadol to be used as a high‑potency reference standard in preclinical analgesic screening. Its consistent performance across different pain models provides a reliable benchmark for comparing novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiobromadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.